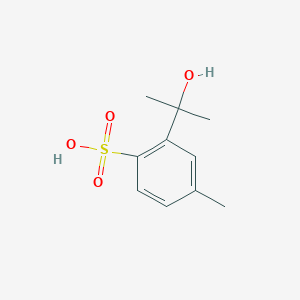
2-(2-Hydroxy-2-propanyl)-4-methylbenzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxy-2-propanyl)-4-methylbenzenesulfonic acid is an organic compound with a molecular formula of C10H14O4S. This compound is characterized by the presence of a hydroxy group, a propanyl group, and a methylbenzenesulfonic acid moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-2-propanyl)-4-methylbenzenesulfonic acid typically involves the sulfonation of 4-methylphenol (p-cresol) followed by the introduction of the hydroxypropanyl group. The reaction conditions often include the use of sulfuric acid as a sulfonating agent and subsequent treatment with propylene oxide to introduce the hydroxypropanyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction temperatures can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(2-Hydroxy-2-propanyl)-4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and specific conditions such as elevated temperatures.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfonates or sulfinates.
Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.
科学的研究の応用
2-(2-Hydroxy-2-propanyl)-4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in biochemical assays and as a reagent in enzyme studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-Hydroxy-2-propanyl)-4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxy and sulfonic acid groups play a crucial role in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
4-Methylbenzenesulfonic acid: Lacks the hydroxypropanyl group, making it less versatile in certain reactions.
2-Hydroxy-4-methylbenzenesulfonic acid: Similar structure but without the propanyl group, affecting its solubility and reactivity.
2-(2-Hydroxy-2-propanyl)phenol: Similar hydroxypropanyl group but lacks the sulfonic acid moiety, altering its chemical properties.
Uniqueness
2-(2-Hydroxy-2-propanyl)-4-methylbenzenesulfonic acid is unique due to the combination of hydroxy, propanyl, and sulfonic acid groups, which confer distinct chemical reactivity and solubility properties. This makes it a valuable compound in various chemical and industrial applications.
特性
分子式 |
C10H14O4S |
|---|---|
分子量 |
230.28 g/mol |
IUPAC名 |
2-(2-hydroxypropan-2-yl)-4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C10H14O4S/c1-7-4-5-9(15(12,13)14)8(6-7)10(2,3)11/h4-6,11H,1-3H3,(H,12,13,14) |
InChIキー |
FMMWFIMLILFMRH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)O)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



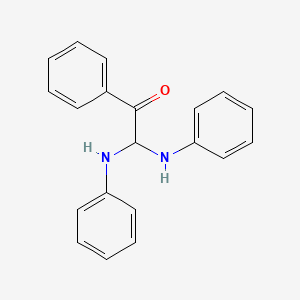
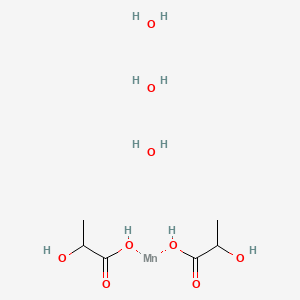
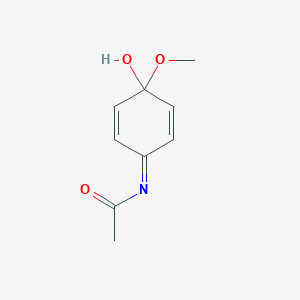
![2-{5-[(Benzofuran-2-carbonyl)-hydrazonomethyl]-furan-2-yl}-benzoic acid methyl ester](/img/structure/B13796036.png)
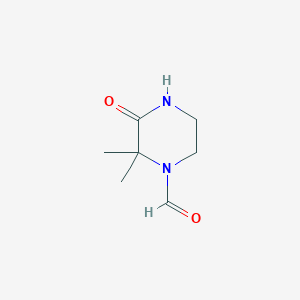
![Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]-](/img/structure/B13796046.png)
![1-[3-Methoxy-4-[(trimethylsilyl)oxy]phenyl]-5-[(trimethylsilyl)oxy]-3-decanone](/img/structure/B13796048.png)
![2,8-Dimethyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B13796069.png)
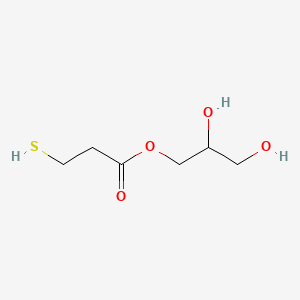
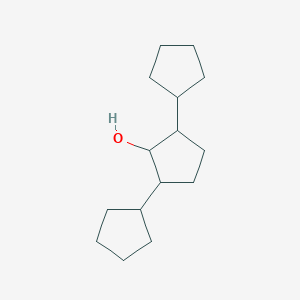
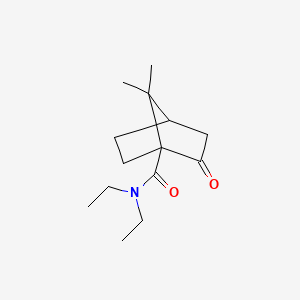
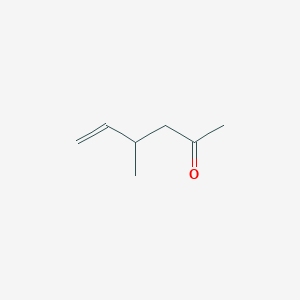
![Acetamide,N-[6-amino-1-(2,3-dimethylphenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-2-(4-amino-2,3,5-trimethylphenoxy)-](/img/structure/B13796121.png)
